1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine
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Overview
Description
1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine is a complex organic compound that features a benzodioxole moiety, an oxazole ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine typically involves multiple steps. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the benzodioxole moiety . The oxazole ring can be synthesized via a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzodioxole and oxazole rings can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule assembly and induction of apoptosis in cancer cells . This compound may also interact with other cellular pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
- 4-(2S,3R)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl)-2-methoxyphenol
- 1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
Uniqueness
1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine is unique due to its combination of a benzodioxole moiety, an oxazole ring, and a methanamine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H26N2O6 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C22H26N2O6/c1-25-17-6-4-14(5-7-17)11-23-12-16-10-18(30-24-16)8-15-9-19(26-2)21-22(20(15)27-3)29-13-28-21/h4-7,9,18,23H,8,10-13H2,1-3H3 |
InChI Key |
SGKRLRARCDKAPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=NOC(C2)CC3=CC(=C4C(=C3OC)OCO4)OC |
Origin of Product |
United States |
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